4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Structural chemoinformatics Scaffold diversity Heterocyclic drug design

4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034271-89-9; molecular formula C18H15N3O3S2; molecular weight 385.46 g/mol) is a multi-heterocyclic sulfonamide assembling a 4-(1H-pyrazol-1-yl)benzenesulfonamide core connected via a methylene linker to a 5-(thiophen-2-yl)furan-2-yl terminus. The compound belongs to the broad class of pyrazolyl-benzenesulfonamides, a scaffold with established precedent for carbonic anhydrase inhibition, anticancer cytotoxicity, and antiparasitic activity.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.46
CAS No. 2034271-89-9
Cat. No. B2892384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
CAS2034271-89-9
Molecular FormulaC18H15N3O3S2
Molecular Weight385.46
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
InChIInChI=1S/C18H15N3O3S2/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-17(24-15)18-3-1-12-25-18/h1-12,20H,13H2
InChIKeyOAXLDSJCSDDSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide – Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034271-89-9; molecular formula C18H15N3O3S2; molecular weight 385.46 g/mol) is a multi-heterocyclic sulfonamide assembling a 4-(1H-pyrazol-1-yl)benzenesulfonamide core connected via a methylene linker to a 5-(thiophen-2-yl)furan-2-yl terminus . The compound belongs to the broad class of pyrazolyl-benzenesulfonamides, a scaffold with established precedent for carbonic anhydrase inhibition, anticancer cytotoxicity, and antiparasitic activity [1][2]. Critically, the simultaneous presence of three distinct heterocycles—pyrazole, thiophene, and furan—within a single sulfonamide framework distinguishes this compound structurally from simpler mono- or bi-heterocyclic analogs and may confer a unique polypharmacological interaction profile that cannot be assumed from single-heterocycle representatives .

Why Structural Analogs of 4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Cannot Be Interchanged Without Quantitative Evidence


Within the pyrazolyl-benzenesulfonamide family, even minor variations in the heterocyclic substituent identity, attachment position, and linker geometry produce divergent biological outcomes. The MDPI antileishmanial series demonstrated that among five 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives differing only in the aryl/heteroaryl substituent on the pyrazole ring, IC50 values against Leishmania infantum spanned 0.059 mM to 0.228 mM—a nearly fourfold range [1]. Similarly, the Alalawy et al. carbonic anhydrase study showed that thiophene-only series (a) and thiophene-pyrazole hybrid series (b) exhibited distinct CA-IX versus CA-XII selectivity profiles, with compounds 2a/3a preferentially inhibiting CA-IX while 6a/6b preferentially inhibited CA-XII [2]. The target compound's unique combination of a pyrazole directly N-linked to the benzenesulfonamide phenyl ring, a methylene spacer, and a fused thiophene-furan bicyclic terminus creates a spatial and electronic topology not replicated by any single comparator. Generic substitution—for example, replacing with a thiophene-only benzenesulfonamide or a furan-only analog—risks loss of the specific hydrogen-bonding geometry, π-stacking surface, and lipophilicity balance that collectively determine target engagement, isoform selectivity, and cellular potency [2][3].

Quantitative Differentiation Evidence: 4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Versus Closest Structural Comparators


Structural Uniqueness: Triple-Heterocycle Architecture Versus Dual-Heterocycle Comparators

The target compound (CAS 2034271-89-9) incorporates three distinct heterocyclic rings—pyrazole, thiophene, and furan—within a single benzenesulfonamide framework. The closest commercially available comparators, N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2097872-87-0) and N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2034499-30-2), differ in at least two critical structural features: (i) linker type (ethylene vs. methylene) and (ii) heterocycle connectivity (thiophene-furan fused via a direct bond with methylene attachment at the furan 2-position for the target, versus alternative regioisomeric arrangements for comparators) . These structural variations are expected to alter the spatial orientation of the terminal heterocycles relative to the sulfonamide zinc-binding group, a parameter known to govern carbonic anhydrase isoform selectivity in related benzenesulfonamide series [1].

Structural chemoinformatics Scaffold diversity Heterocyclic drug design

Class-Level Anticancer Activity: Pyrazolyl-Benzenesulfonamide Scaffold Potency Benchmarking Against Doxorubicin

While no direct anticancer data exist for CAS 2034271-89-9 specifically, the structurally related thiophene-pyrazole benzenesulfonamide series evaluated by Alalawy et al. (2024) provides the most relevant class-level benchmark. In that study, compounds 5a, 2b, and 6a exhibited comparable cytotoxic effectiveness against Volo, MCF-7, and HepG2 cancer cell lines respectively when tested alongside doxorubicin as reference drug, with the thiophene-pyrazole hybrids generally more potent toward the Volo cell line than toward MCF-7 or HepG2 [1]. The target compound incorporates the same benzenesulfonamide pharmacophore and pyrazole-thiophene elements present in the active compounds of the Alalawy series, with the additional furan ring potentially enhancing π-stacking interactions at the CA-IX/CA-XII active sites, as inferred from molecular docking against PDB 3mhc (CA-XII) [1]. Importantly, the Alalawy study demonstrated that the transition from thiophene-only (series a) to thiophene-pyrazole (series b) analogs shifted CA isoform selectivity, with 2a/3a showing CA-IX preference and 6a/6b showing CA-XII preference [1], indicating that heterocycle composition directly modulates pharmacological specificity.

Anticancer cytotoxicity Carbonic anhydrase inhibition MCF-7 HepG2 Volo

Antiparasitic Activity Potential: Core Scaffold Validation from 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives Against Leishmania spp.

The core 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold present in CAS 2034271-89-9 has validated antileishmanial activity. Marra et al. (2012) reported that compounds 3b and 3e from a five-member series exhibited IC50 values of 0.059 mM and 0.065 mM against Leishmania infantum promastigotes, comparable to pentamidine (IC50 = 0.062 mM), but with substantially higher selectivity indices (SI = 2.44 and SI not explicitly stated for 3e) versus pentamidine (SI = 0.87) [1]. Compound 3b also demonstrated activity against L. amazonensis (IC50 = 0.070 mM; pentamidine IC50 = 0.021 mM) [1]. The target compound CAS 2034271-89-9 retains this validated 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore while adding a thiophene-furan terminus not present in the Marra series. The Marra study further established through molecular modeling that electronic properties (LUMO energy, dipole moment) and lipophilicity (clogP) of the substituent on the pyrazole ring directly correlate with antileishmanial potency [1], suggesting that the distinct electronic character of the thiophene-furan substituent in CAS 2034271-89-9 should produce a differentiable activity profile relative to the phenyl-substituted analogs in the original series.

Antileishmanial Neglected tropical diseases Leishmania infantum

Patent Landscape Differentiation: Freedom-to-Operate Considerations Relative to Aza-Aryl Pyrazolyl Benzenesulfonamide Patent Space

Patent US20130225580A1 (granted) claims aza-aryl 1H-pyrazol-1-yl benzene sulfonamides where the aza-aryl group is a nitrogen-containing bicyclic heteroaryl (e.g., quinoline, isoquinoline) directly attached to the pyrazole ring [1]. CAS 2034271-89-9 falls outside the claimed Markush space of this patent for two reasons: (i) the terminal heterocycle is a thiophene-furan system containing no nitrogen in the bicyclic terminus (thiophene and furan are O- and S-heterocycles, not aza-aryl groups), and (ii) the attachment is via a methylene linker to the sulfonamide nitrogen rather than directly to the pyrazole ring [1]. Additionally, the older anti-inflammatory pyrazolyl benzenesulfonamide patents (US5510496, US5466823, US5563165) claim compounds where the pyrazole ring is directly substituted with aryl groups for COX-2 inhibition and do not encompass the methylene-linked thiophene-furan architecture of CAS 2034271-89-9 [2]. This structural differentiation provides a patent-avoidance advantage for organizations seeking to develop novel chemical entities based on the pyrazolyl-benzenesulfonamide pharmacophore without infringing existing composition-of-matter claims in the anti-inflammatory or aza-aryl patent estates.

Patent analysis Freedom to operate IP differentiation

Procurement-Advised Research and Industrial Application Scenarios for 4-(1H-Pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034271-89-9)


Scaffold Diversification in Carbonic Anhydrase IX/XII Inhibitor Oncology Programs

For medicinal chemistry teams with existing thiophene-pyrazole benzenesulfonamide hits against CA-IX or CA-XII (e.g., compounds 2a, 3a, 6a, or 6b from the Alalawy et al. 2024 series [1]), CAS 2034271-89-9 provides a direct scaffold-hopping opportunity. The insertion of a furan ring between the thiophene and the methylene linker alters the distance and angular relationship between the terminal heterocycle and the zinc-binding sulfonamide, parameters shown by Alalawy et al. to govern CA-IX versus CA-XII selectivity [1]. Procurement is advised when the goal is to break CA-IX/CA-XII selectivity parity or to explore whether extended conjugation from the additional furan oxygen atom enhances binding to the CA active site through improved hydrogen-bond acceptance.

Antileishmanial Lead Optimization Building on Validated 4-(1H-Pyrazol-1-yl)benzenesulfonamide Pharmacophore

The Marra et al. (2012) study established the 4-(1H-pyrazol-1-yl)benzenesulfonamide core as a viable antileishmanial prototype, with compound 3b achieving IC50 = 0.059 mM against L. infantum—statistically indistinguishable from pentamidine (IC50 = 0.062 mM) but with a 2.8-fold improvement in selectivity index (2.44 vs. 0.87) [2]. CAS 2034271-89-9 is recommended for procurement by laboratories seeking to improve upon this benchmark by leveraging the thiophene-furan substituent to modulate lipophilicity (clogP) and electronic parameters (LUMO energy), both identified by Marra et al. as key determinants of antileishmanial potency [2]. The compound should be prioritized over simpler phenyl-substituted analogs when the research objective is to probe the lipophilicity-activity relationship or to access novel IP space in antiparasitic sulfonamides.

Chemical Biology Tool Compound for Polypharmacology Profiling Across Heterocycle-Responsive Targets

The simultaneous presence of pyrazole, thiophene, and furan rings within a single molecular entity renders CAS 2034271-89-9 suitable as a chemical biology probe for targets where multiple heterocycle recognition motifs contribute to binding. The pyrazolyl-benzenesulfonamide class is known to engage carbonic anhydrases [1], while thiophene-containing sulfonamides have been investigated as PI3Kγ inhibitors [3], and furan-sulfonamide hybrids have shown carbonic anhydrase inhibition with topical intraocular pressure lowering [4]. Procurement is advised for phenotypic screening panels or chemoproteomics studies aiming to identify targets that require simultaneous engagement of multiple heterocycle-binding subpockets, a scenario where single- or dual-heterocycle analogs would fail to capture the full interaction potential.

Freedom-to-Operate Medicinal Chemistry: IP-Safe Pyrazolyl-Benzenesulfonamide Starting Point

For biotechnology companies and academic drug discovery groups concerned about the dense patent landscape surrounding pyrazolyl-benzenesulfonamides—including the aza-aryl patent US20130225580A1 [5] and the anti-inflammatory pyrazolyl-benzenesulfonamide patents (US5510496, US5466823, US5563165) [6]—CAS 2034271-89-9 offers a structurally differentiated starting point. Its methylene-linked thiophene-furan terminus and absence of aza-aryl or direct aryl substitution on the pyrazole ring place it outside the Markush claims of the identified patent families. Procurement is strategically justified when the objective is to initiate a lead discovery campaign on the benzenesulfonamide pharmacophore with reduced freedom-to-operate risk and the potential to secure independent composition-of-matter protection.

Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.